molecular formula C19H22N4O B5599755 5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole

5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole

Cat. No.: B5599755
M. Wt: 322.4 g/mol
InChI Key: MPBRMZRZMNMTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular non-receptor tyrosine kinases that play a key role in cytokine signaling. CP-690,550 was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.

Scientific Research Applications

Synthesis and Structural Studies

  • Studies have focused on the synthesis of tropane-3-spiro-4'(5')-imidazolines and their structural conformation, demonstrating the potential for bioisosteric replacements in 5-HT3 antagonists, which could hint at similar synthetic and structural exploration possibilities for the specified compound (Whelan et al., 1995).
  • Research on the synthesis of indole derivatives fused with other heterocyclic moieties, including imidazole, indicates a broad interest in these compounds for their unique properties and applications in medicinal chemistry (Singh & Kumari, 2023).

Pharmacological and Biochemical Applications

  • Indole derivatives have shown a range of pharmacological activities, including serving as serotonin 5-HT2 antagonists, highlighting their importance in developing treatments for central nervous system disorders (Andersen et al., 1992).
  • The radiolabeling of indole-based compounds for receptor studies points to their utility in neuroimaging and the study of brain receptors, suggesting potential research applications for similar compounds in understanding brain function and disorders (Amokhtari et al., 1999).

Antimicrobial and Antioxidant Activities

  • Some novel indole derivatives have been synthesized and characterized for their antimicrobial activities, demonstrating the role of these compounds in developing new antimicrobial agents (Rajaraman et al., 2017).
  • The antioxidant activity of indole and imidazole derivatives, assessed through various in vitro assays, showcases the potential of these compounds in reducing oxidative stress and possibly contributing to therapies for oxidative stress-related diseases (Vieira et al., 2017).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Imidazole and indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Properties

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-12-13(2)22-17-6-5-14(10-16(12)17)19(24)23-9-3-4-15(11-23)18-20-7-8-21-18/h5-8,10,15,22H,3-4,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBRMZRZMNMTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCC(C3)C4=NC=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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